
2,2'-(Naphthalene-1,4-diyl)dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde is an organic compound with the molecular formula C24H16O2. It is characterized by the presence of two benzaldehyde groups attached to a naphthalene core. This compound is often used in chemical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde typically involves the reaction of naphthalene-1,4-dicarboxaldehyde with benzaldehyde under specific conditions. One common method includes the use of a catalyst such as tetrafluoroboric acid (HBF4) and a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures, often around -60°C, to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2,2’-(Naphthalene-1,4-diyl)dibenzoic acid.
Reduction: Formation of 2,2’-(Naphthalene-1,4-diyl)dibenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde involves its reactivity with various chemical reagents. The aldehyde groups are highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate or a starting material for the synthesis of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Similar in structure but with a diphenylethene core instead of a naphthalene core.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Contains an ethyne linkage instead of a naphthalene core.
Uniqueness
2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications where the naphthalene core’s rigidity and planarity are advantageous.
Propiedades
Fórmula molecular |
C24H16O2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-[4-(2-formylphenyl)naphthalen-1-yl]benzaldehyde |
InChI |
InChI=1S/C24H16O2/c25-15-17-7-1-3-9-19(17)23-13-14-24(22-12-6-5-11-21(22)23)20-10-4-2-8-18(20)16-26/h1-16H |
Clave InChI |
PJQPYTKIOSMIGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)C2=CC=C(C3=CC=CC=C32)C4=CC=CC=C4C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)


![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)

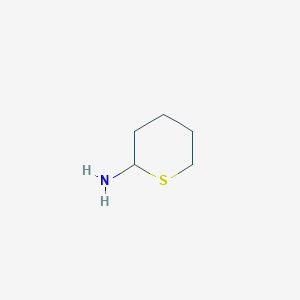

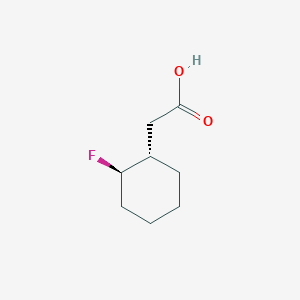
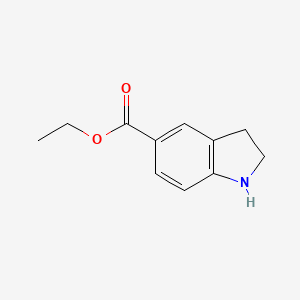
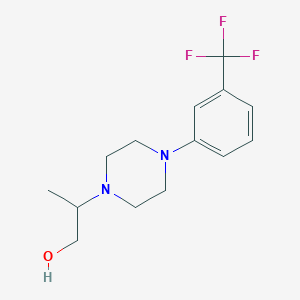
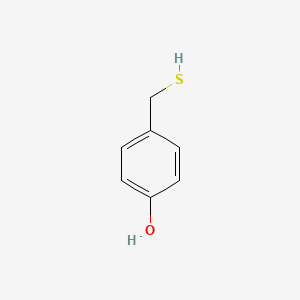
![[(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)
![3-[(Ethylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353343.png)
